VVD-118313 Exhibits Stereospecific JAK1_C817 Engagement Kinetics Distinct from Its Enantiomer
VVD-118313 (compound 5a, (3S,3R) configuration) demonstrates markedly faster covalent engagement of the JAK1 allosteric cysteine C817 compared to its enantiomer 5b. In Jurkat T-cell lysates, VVD-118313 achieved JAK1_C817 engagement with IC50 values of approximately 0.8 μM at 30 minutes and 0.3 μM at 60 minutes, whereas enantiomer 5b exhibited significantly reduced potency with IC50 > 3 μM at 30 minutes and > 1 μM at 60 minutes [1].
| Evidence Dimension | JAK1_C817 engagement kinetics (targeted MS-ABPP) |
|---|---|
| Target Compound Data | VVD-118313 (5a): IC50 ~0.8 μM (30 min), ~0.3 μM (60 min) |
| Comparator Or Baseline | Enantiomer 5b: IC50 >3 μM (30 min), >1 μM (60 min) |
| Quantified Difference | ≥3.75-fold greater potency at 30 min; ≥3.3-fold at 60 min |
| Conditions | Jurkat T-cell lysates; iodoacetamide desthiobiotin (200 μM) added at indicated timepoints after compound incubation; TE50 estimated by 4PL model fit (95% CI); n = 2 independent experiments |
Why This Matters
Procurement of the correct stereoisomer is essential for experimental reproducibility and target engagement efficiency.
- [1] Kavanagh et al. (2022). Nature Chemical Biology, Extended Data Fig. 2b. View Source
